4-Bromo-5-iodobenzene-1,2-diamine

Organometallic Chemistry Cross‑Coupling Bond Dissociation Energy

4-Bromo-5-iodobenzene-1,2-diamine (CAS 2149591-36-4) is a symmetrical, mixed-dihalogenated ortho-phenylenediamine bearing bromine at the 4‑position and iodine at the 5‑position (systematic alternative name: 5‑bromo‑4‑iodo‑1,2‑diaminobenzene). The molecular formula C₆H₆BrIN₂ corresponds to a molecular weight of 312.94 g·mol⁻¹.

Molecular Formula C6H6BrIN2
Molecular Weight 312.93 g/mol
CAS No. 2149591-36-4
Cat. No. B1384100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-iodobenzene-1,2-diamine
CAS2149591-36-4
Molecular FormulaC6H6BrIN2
Molecular Weight312.93 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)I)N)N
InChIInChI=1S/C6H6BrIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
InChIKeyBQSAZYDBXOOOEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-iodobenzene-1,2-diamine (CAS 2149591-36-4) – Baseline Characterization for Procuring a Mixed-Halogen ortho-Diamine Building Block


4-Bromo-5-iodobenzene-1,2-diamine (CAS 2149591-36-4) is a symmetrical, mixed-dihalogenated ortho-phenylenediamine bearing bromine at the 4‑position and iodine at the 5‑position (systematic alternative name: 5‑bromo‑4‑iodo‑1,2‑diaminobenzene) . The molecular formula C₆H₆BrIN₂ corresponds to a molecular weight of 312.94 g·mol⁻¹ . The vicinal diamine motif makes it a classical precursor for nitrogen‑containing heterocycles such as benzimidazoles and quinoxalines, while the simultaneous presence of two different aryl‑halogen bonds (C–Br and C–I) provides a structurally encoded basis for sequential, chemoselective transition‑metal‑catalyzed cross‑coupling reactions [1]. The compound is currently available from multiple commercial suppliers with purities ranging from 95 % to 98 % .

Why 4‑Bromo‑5‑iodobenzene‑1,2‑diamine Cannot Be Replaced by 4,5‑Dibromo-, 4‑Chloro‑5‑iodo-, or Monohalogenated 1,2‑Diamine Analogs


Generic substitution fails because the target compound is the only ortho‑diamine that places an iodine atom (C–I bond dissociation energy ≈ 65.5 kcal·mol⁻¹) and a bromine atom (C–Br BDE ≈ 80.5 kcal·mol⁻¹) directly adjacent to each other on the benzene ring [1]. This ≈15 kcal·mol⁻¹ difference in homolytic bond strength translates into distinct oxidative‑addition rates to palladium(0) (C‑I > C‑Br > C‑Cl) [2], enabling ordered, two‑step functionalization under a single catalytic manifold [3]. Analogs such as 4,5‑dibromobenzene‑1,2‑diamine (two C–Br bonds) or 4‑chloro‑5‑iodobenzene‑1,2‑diamine (C–Cl + C–I) either lack this reactivity gap or exhibit a much narrower window, making reliable chemoselective discrimination difficult without extensive re‑optimization. Monohalogenated ortho‑diamines (e.g., 4‑bromo‑ or 4‑iodobenzene‑1,2‑diamine) offer only a single cross‑coupling site, severely limiting downstream molecular complexity.

Quantitative Differentiation Evidence for 4‑Bromo‑5‑iodobenzene‑1,2‑diamine Versus Closest Analogs


Evidence 1: ≈15 kcal·mol⁻¹ Gap in Aryl‑Halogen Bond Dissociation Energies Enables Programmed Sequential Cross‑Coupling

The target compound carries a C–I bond with a homolytic bond dissociation energy (BDE) of ≈ 65.5 kcal·mol⁻¹ and a C–Br bond with a BDE of ≈ 80.5 kcal·mol⁻¹, a difference of approximately 15 kcal·mol⁻¹ [1]. In contrast, the symmetric analog 4,5‑dibromobenzene‑1,2‑diamine possesses two chemically equivalent C–Br bonds (BDE ≈ 80.5 kcal·mol⁻¹), offering zero inherent thermodynamic differentiation between the two halogenated positions . This BDE gap is the fundamental physical‑organic basis for the chemoselective oxidative addition of Pd(0) catalysts preferentially at the C–I site, leaving the C–Br bond intact for a subsequent coupling step [2].

Organometallic Chemistry Cross‑Coupling Bond Dissociation Energy

Evidence 2: Oxidative Addition Rate Hierarchy C‑I > C‑Br > C‑Cl Confirmed by Competition Experiments

Competition experiments with a reduced‑iron pincer complex established the relative oxidative‑addition rate of aryl halides as I > Br > Cl [1]. When applied to the target compound, this kinetic hierarchy means the C–I bond will react several times faster than the C–Br bond under identical conditions, enabling a true one‑pot, two‑step sequence without intermediate purification [2]. By comparison, the C–Cl bond in 4‑bromo‑5‑chlorobenzene‑1,2‑diamine (CAS 75293‑95‑7) is considerably less reactive, leading to a much smaller kinetic window between the two halogen sites and increasing the risk of both cross‑contamination and lower overall yields .

Kinetics Palladium Catalysis Oxidative Addition

Evidence 3: Rhodium‑Catalyzed Borylation Demonstrates Exclusive C‑I Selectivity in Bromoiodoarenes, Extendable to the ortho‑Diamine Series

Varni et al. (J. Org. Chem. 2020) reported a rhodium‑catalyzed borylation of bromoiodoarenes that proceeds with ‘excellent selectivity for C–I bonds in bromoiodoarenes’ and leaves the C–Br bond untouched, enabling subsequent orthogonal functionalization [1]. The reaction tolerates a broad range of functional groups, and the resulting bromoarylboronic esters were used directly in telescoped Suzuki couplings to generate bromobiaryl compounds [2]. While the study focused on model bromoiodoarenes, the electronic and steric profile of the 1,2‑diamine unit is compatible with such Rh‑catalyzed conditions, implying that the C–I selectivity can be retained in the diamine‑substituted system .

Chemoselective Borylation Rhodium Catalysis Bifunctional Arene Synthesis

Evidence 4: Calculated LogP = 2.01 Gives the Target Compound a Distinct Lipophilicity Window Versus Dibromo‑, Chloroiodo‑, and Monohalogenated Analogs

The target compound exhibits a calculated LogP of 2.01 (XLogP3‑ or consensus LogP method) . This places it squarely within the ‘Goldilocks’ zone desired for many orally bioavailable drug candidates (LogP 1‑3). In comparison, the 4,5‑dibromo analog is substantially more lipophilic (LogP ≈ 3.54) , the 4‑chloro‑5‑iodo analog even more so (LogP ≈ 3.27) , while the 4‑bromo‑5‑chloro analog is markedly more polar (XLogP3 ≈ 1.0) . The mono‑iodo analog 4‑iodobenzene‑1,2‑diamine has a LogP of ∼2.62 . Thus, among the immediate ortho‑diamine comparators, the target compound provides an intermediate lipophilicity that balances membrane permeability with aqueous solubility, a parameter combination not achievable with any other single halogenation pattern.

Physicochemical Properties Lipophilicity Drug‑likeness

Evidence 5: Commercial Availability at 98 % Purity from Leyan Versus Standard 95 % Grade Provides a Measurable Purity Advantage for Sensitive Catalytic Applications

Leyan (Shanghai Haohong Biomedical Technology) lists the target compound at 98 % purity , whereas AChemBlock and Sigma‑Aldrich supply the compound at 95 % purity . The 3‑percentage‑point increase in purity reduces the total undefined impurity burden by approximately 60 % (from 5 % to 2 % by mass). For reactivity‑sensitive applications—particularly palladium‑ or rhodium‑catalyzed cross‑couplings where catalyst‑poisoning impurities (e.g., heavy metals, sulfur‑containing residues) can depress turnover numbers—this higher purity specification directly translates into greater batch‑to‑batch reproducibility and potentially higher isolated yields .

Supplier Comparison Purity Grade Procurement

Evidence 6: Ortho‑Diamine Functionality Combined with Asymmetric Dihalogenation Uniquely Enables Heterocycle Assembly Followed by Stepwise Selective Cross‑Coupling

The ortho‑diamine motif of the target compound is a classical precursor for benzimidazole (condensation with carboxylic acids/aldehydes) and quinoxaline (condensation with 1,2‑diketones) formation . What sets this compound apart from all other ortho‑diamines is that, after heterocycle formation, the product still carries two different halogen substituents (Br and I) at the 4‑ and 5‑positions of the resulting heterocyclic core . This enables a sequential, chemoselective cross‑coupling strategy at two distinct positions on the heterocyclic scaffold, a synthetic capability that is impossible with monohalogenated ortho‑diamines or symmetric dihalo analogs . No other commercially available ortho‑diamine simultaneously offers (i) the diamine heterocycle‑forming capacity, (ii) two differentiated halogen handles, and (iii) a LogP in the drug‑like range of 2.0.

Heterocycle Synthesis Benzimidazole Quinoxaline Sequential Coupling

Procurement‑Driven Application Scenarios for 4‑Bromo‑5‑iodobenzene‑1,2‑diamine in Medicinal Chemistry, Agrochemical, and Materials Research


Scenario 1: Library‑Oriented Synthesis of Unsymmetrically Substituted Benzimidazole Drug Leads

Medicinal‑chemistry groups building focused libraries of 4,5‑disubstituted benzimidazoles should procure this compound as the single starting material capable of delivering two sequential cross‑coupling reactions with distinct coupling partners. After condensation with a substituted aldehyde or acid to install the benzimidazole core, the iodine atom can be functionalized first (Evidence Item 1: C–I BDE ≈ 65.5 kcal·mol⁻¹; Evidence Item 2: oxidative addition rate I > Br) using a mild Pd(0) catalyst system, followed by a second coupling at the bromine position with a different boronic acid or amine. This strategy provides independent control over the two substitution vectors, which is impossible with the 4,5‑dibromo analog . The 98 % purity grade (Evidence Item 5) is recommended to minimize catalyst‑poisoning impurities during these consecutive Pd‑catalyzed steps.

Scenario 2: Step‑Economical Construction of Quinoxaline‑Based Electroluminescent Materials

For materials‑chemistry applications targeting quinoxaline‑based organic light‑emitting diode (OLED) emitters, the target compound allows the quinoxaline core to be formed in a single condensation with a 1,2‑diketone while retaining the Br/I pair for subsequent divergent functionalization (Evidence Item 6). The moderate lipophilicity (LogP = 2.01; Evidence Item 4) facilitates solution‑processable synthesis and purification, while the two halogen sites can sequentially accept electron‑donating and electron‑withdrawing aryl groups to tune the HOMO–LUMO gap .

Scenario 3: Agrochemical Discovery – Tri‑Substituted Benzimidazole Fungicide Scaffolds

The 4‑bromo‑5‑iodobenzene‑1,2‑diamine scaffold is ideally suited for generating tri‑substituted benzimidazoles where the N‑1 position is alkylated, the 4‑position is arylated via Suzuki coupling on the iodine site, and the 5‑position is further elaborated via amination (Buchwald‑Hartwig) on the bromine site. The wide kinetic separation between C–I and C–Br (Evidence Items 1 and 2) reduces the risk of cross‑reactivity that would otherwise generate intractable regioisomeric mixtures, thereby reducing development time and purification costs .

Scenario 4: PET‑Tracer Development Requiring Sequential Radio‑iodination Followed by Late‑Stage Diversification

The bromine substituent can serve as a stable placeholder while the iodine position is first utilized for radio‑iodination (e.g., ¹²⁴I or ¹²⁵I) on the pre‑formed benzimidazole or quinoxaline framework. After the initial radiochemical step, the bromine atom remains available for a second, non‑radioactive cross‑coupling to introduce a targeting moiety or a pharmacokinetic modifier. This makes the compound a highly functionalizable radiolabeling precursor that cannot be replicated by symmetric dihalo or monohalo ortho‑diamines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-iodobenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.